Ethyl 4-methyloctanoate

Catalog No.
S579783
CAS No.
56196-53-3
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyloctanoate

CAS Number

56196-53-3

Product Name

Ethyl 4-methyloctanoate

IUPAC Name

ethyl 4-methyloctanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3

InChI Key

GXARNRCIGKRBAP-UHFFFAOYSA-N

SMILES

CCCCC(C)CCC(=O)OCC

Synonyms

ethyl4-methyloctanoate;Oryctalure; ethyl 4-methyloctanoate; Ethyl4-Methyloctanoate; 4-methyl-octanoic acid ethyl ester; ethyl (RS)-4-methyloctanoate; 4-Methyl-octansaeure-aethylester; EINECS 260-051-1; rac-ethyl (4R)-4-methyloctanoate; ETHYL 4-METHYL

Canonical SMILES

CCCCC(C)CCC(=O)OCC

Pest Control in Agriculture

Field: This application falls under the field of Agronomy and Pest Control .

Application: Ethyl 4-methyloctanoate is used as an aggregation pheromone for the Oryctes rhinoceros beetle . This beetle is a pest that damages coconut and oil palm crops .

Method: The compound is isolated in a metabolomics investigation and used as an attractant in insect studies .

Results: The use of this pheromone as an attractant can help in controlling the population of these beetles, thereby reducing the damage they cause to crops .

Synthesis of Other Compounds

Field: This application is in the field of Organic Chemistry .

Application: Ethyl 4-methyloctanoate is used in the synthesis of other compounds. It’s also used as a starting point for investigations into the production of fragrances and flavors.

Method: The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Results: The results or outcomes obtained would also depend on the specific compound being synthesized .

Fragrance and Flavor Industry

Field: This application falls under the field of Fragrance and Flavor Industry.

Application: Ethyl 4-methyloctanoate is used in the production of fragrances and flavors. It’s a key ingredient in various foods such as Italian cheese, Turkish tobacco, and within perinephric fats of a variety of red meat species .

Method: The specific methods of application or experimental procedures would depend on the particular fragrance or flavor being produced.

Results: The results or outcomes obtained would also depend on the specific fragrance or flavor being produced.

Chemical Synthesis

Field: This application is in the field of Chemical Synthesis .

Application: Ethyl 4-methyloctanoate is used in the production of other chemical compounds . It’s used in a method for producing ethyl 4-methyloctanoate, which is an aggregation pheromone substance of Coconut Rhinoceros Beetle .

Method: The method involves a Mannich reaction between 1-hexanal and a 37% aqueous formalin solution, followed by a reduction reaction .

Results: The results include the successful synthesis of ethyl 4-methyloctanoate .

Asymmetric Syntheses

Field: This application falls under the field of Organic Chemistry .

Application: Ethyl 4-methyloctanoate is used in the asymmetric syntheses of its acid, which are main aggregation pheromones of the genus Oryctes and important fragrance compounds .

Method: The synthesis utilizes the organocatalyzed MacMillan’s cross aldol reaction as a key step . The synthetic approach outlined permits synthesis of a variety of enantiopure branched methyl unsaturated and saturated fatty acids .

Results: The results include the successful synthesis of (S)-ethyl 4-methyloctanoate and its acid .

Production Method

Field: This application is in the field of Chemical Engineering .

Application: Ethyl 4-methyloctanoate is an aggregation pheromone substance of Coconut Rhinoceros Beetle (Oryctes rhinoceros), an insect pest of palm trees and others . A method for producing ethyl 4-methyloctanoate has been patented .

Results: The results include the successful production of ethyl 4-methyloctanoate .

Ethyl 4-methyloctanoate is an organic compound with the chemical formula C₁₁H₂₂O₂. It is classified as an ester, specifically derived from 4-methyloctanoic acid and ethanol. This compound is notable for its role as an aggregation pheromone in certain insect species, particularly the rhinoceros beetle (Oryctes rhinoceros) and its relatives. Ethyl 4-methyloctanoate has a fruity odor, making it of interest in flavoring and fragrance applications.

Typical of esters. Key reactions include:

  • Hydrolysis: Ethyl 4-methyloctanoate can be hydrolyzed to produce 4-methyloctanoic acid and ethanol when treated with water in the presence of an acid or base catalyst.
  • Transesterification: It can react with alcohols to form different esters.
  • Reduction: The reduction of ethyl 4-methyloctanoate can yield 4-methyloctanol using reducing agents such as lithium aluminum hydride.

Ethyl 4-methyloctanoate serves primarily as an aggregation pheromone for certain beetle species. The compound plays a crucial role in attracting individuals for mating and aggregation, enhancing reproductive success. Studies have shown that it effectively attracts Oryctes rhinoceros, which is significant for pest management strategies.

Several methods exist for synthesizing ethyl 4-methyloctanoate:

  • Malonic Ester Synthesis: This method involves reacting 1-chloro-2-methylhexane through malonic ester synthesis to produce diethyl 2-methylhexylmalonate, followed by a Krapcho reaction to yield ethyl 4-methyloctanoate .
  • Grignard Reaction: Ethyl 4-methyloctanoate can be synthesized by reacting a Grignard reagent derived from magnesium and 2-chlorohexane with ethyl acrylate in the presence of tetrahydrofuran and copper(I) cyanide as a catalyst .
  • Asymmetric Synthesis: A stereoselective approach involves using organocatalysis, such as MacMillan's cross aldol reaction, followed by Wittig olefination to achieve the desired enantiomer .

Ethyl 4-methyloctanoate finds applications in various fields:

  • Agriculture: Used as an insect attractant in pest management strategies.
  • Flavoring and Fragrance: Its pleasant fruity aroma makes it suitable for use in food flavorings and perfumes.
  • Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds.

Research has focused on the interaction of ethyl 4-methyloctanoate with various biological systems, particularly its role as a pheromone. Studies have shown that it can effectively attract specific insect species, which is critical for understanding its ecological role and potential applications in pest control strategies .

Additionally, studies on the enantiomers of this compound have demonstrated its selective interactions with enzymes, highlighting its potential for further applications in biochemistry and synthetic organic chemistry .

Ethyl 4-methyloctanoate shares structural similarities with other fatty acid esters and pheromones. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Ethyl hexanoateEsterDerived from hexanoic acid; used in food flavoring.
Methyl octanoateEsterSimilar chain length; used in fragrances.
Ethyl caprylateEsterDerived from caprylic acid; used in cosmetics.
Methyl 3-methylbutanoateEsterUnique branched structure; used in flavoring.

Ethyl 4-methyloctanoate is unique due to its specific role as an aggregation pheromone for certain beetles, distinguishing it from other similar esters that do not exhibit such biological activity.

XLogP3

3.7

Other CAS

56196-53-3

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-09-14

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